

Discovery and history of "2-Undecanone, 3,3-dimethyl-"

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Compound of Interest

Compound Name: 2-Undecanone, 3,3-dimethyl-

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An In-depth Technical Guide to 2-Undecanone

A comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of 2-Undecanone (Methyl Nonyl Ketone), a versatile naturally occurring compound.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of 2-Undecanone, a saturated methyl ketone with significant applications in the flavor, fragrance, and pest control industries. While the initial query concerned "2-Undecanone, 3,3-dimethyl-," a thorough literature search revealed a lack of available data for this specific derivative. Consequently, this guide focuses on the well-documented and structurally related parent compound, 2-Undecanone. This document covers the historical discovery, key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its mechanisms of action as an insect repellent and a modulator of neutrophil response. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and History

The earliest documented preparation of 2-Undecanone, also known as methyl nonyl ketone, dates back to 1871 by E. v. Gorup-Besanez and F. Grimm. It is a primary constituent of the essential oils of various plants, most notably from the genus *Ruta*, particularly *Ruta montana* L. and *Ruta graveolens* (common rue). Its strong and characteristic odor led to its early use in the fragrance industry for compounding synthetic essential oils and as an additive in soaps, detergents, creams, lotions, and perfumes.[1] A significant development in the history of 2-Undecanone was the discovery of its potent insect-repelling properties, leading to its use as a dog and cat repellent.[2]

Physicochemical Properties

2-Undecanone is a colorless to pale yellow, oily liquid with a distinct fruity and fatty odor.[3] It is practically insoluble in water but soluble in organic solvents.[2] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-Undecanone

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O	[2]
Molecular Weight	170.29 g/mol	
CAS Number	112-12-9	
Appearance	Colorless to pale yellow oily liquid	[3]
Odor	Strong, fruity, fatty	[3]
Melting Point	12.1 °C	
Boiling Point	231.5-232.5 °C at 761 mmHg	
Density	0.8260-0.8263 g/cm ³ at 20 °C	
Refractive Index	1.42527 at 30 °C	
Solubility	Insoluble in water; soluble in organic solvents	[2]

Experimental Protocols

Synthesis of 2-Undecanone

Several methods for the synthesis of 2-Undecanone have been reported. Below are detailed protocols for two common laboratory-scale preparations.

This method involves the oxidation of the corresponding secondary alcohol, 2-undecanol, to the ketone.

Materials:

- 2-Undecanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Hexane
- Ethyl acetate
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography

Procedure:

- In a round-bottom flask, dissolve 2-undecanol (1 equivalent) in anhydrous dichloromethane.

- Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions while stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 2-Undecanone.

A process for preparing methyl nonyl acetaldehyde, which can be derived from methyl nonyl ketone, involves the reaction of undecanal and formaldehyde.^{[4][5][6]} A related synthesis of 2-Undecanone can be inferred from similar chemical transformations.

Materials:

- n-Undecanal
- Formaldehyde (or a formaldehyde-forming substance like paraformaldehyde)
- Secondary amine catalyst (e.g., di-n-butylamine)
- Solvent (e.g., methanol)
- Hydrogen gas
- Palladium on carbon (Pd/C) catalyst
- Reaction vessel with reflux condenser and stirrer
- Hydrogenation apparatus

Procedure:

- In a reaction vessel, combine n-undecanal, formaldehyde, and a catalytic amount of a secondary amine in a suitable solvent.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours.
- Monitor the reaction for the formation of the intermediate α,β -unsaturated ketone.
- After the initial reaction is complete, transfer the mixture to a hydrogenation apparatus.
- Add a catalytic amount of palladium on carbon (Pd/C).
- Pressurize the vessel with hydrogen gas and stir the mixture until the uptake of hydrogen ceases.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the resulting 2-Undecanone by distillation.

Analytical Methods

GC-MS is a standard method for the identification and quantification of 2-Undecanone in complex mixtures, such as essential oil extracts.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[\[10\]](#)
- Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or similar.[\[10\]](#)

Sample Preparation:

- Dilute the essential oil or sample extract in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.[\[7\]](#)[\[10\]](#)

- If necessary, add an internal standard for quantitative analysis.

GC-MS Parameters:

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
- Injection Volume: 1 μ L.[7]
- Injector Temperature: 250 °C.[7]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 min.
 - Ramp: 15 °C/min to 300 °C.
 - Final hold: 30 min at 300 °C.[7]
- MS Ion Source Temperature: 200 °C.[7]
- Ionization Mode: Electron Impact (EI) at 70 eV.[10]
- Mass Range: m/z 40-550.

Data Analysis:

- Identify 2-Undecanone by comparing its mass spectrum and retention time with that of a reference standard and by matching with a mass spectral library (e.g., NIST).[10]
- Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards.

NMR spectroscopy is used for the structural elucidation and confirmation of 2-Undecanone.[11]
[12][13]

Instrumentation:

- NMR spectrometer (e.g., Bruker, Varian).[14]

Sample Preparation:

- Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

^1H NMR (Proton NMR) Spectral Data:

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~2.41 ppm (triplet, 2H, $-\text{CH}_2-\text{C}=\text{O}$)
 - ~2.14 ppm (singlet, 3H, $-\text{C}(=\text{O})-\text{CH}_3$)
 - ~1.57 ppm (quintet, 2H, $-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$)
 - ~1.27 ppm (multiplet, 12H, $-(\text{CH}_2)_6-$)
 - ~0.88 ppm (triplet, 3H, $-\text{CH}_2-\text{CH}_3$)

^{13}C NMR (Carbon-13 NMR) Spectral Data:

- Expected Chemical Shifts (δ) in CDCl_3 :
 - ~209.3 ppm ($-\text{C}=\text{O}$)
 - ~43.8 ppm ($-\text{CH}_2-\text{C}=\text{O}$)
 - ~31.9 ppm
 - ~29.8 ppm
 - ~29.4 ppm
 - ~29.3 ppm
 - ~29.2 ppm
 - ~24.0 ppm

- ~22.7 ppm
- ~14.1 ppm (-CH₃)

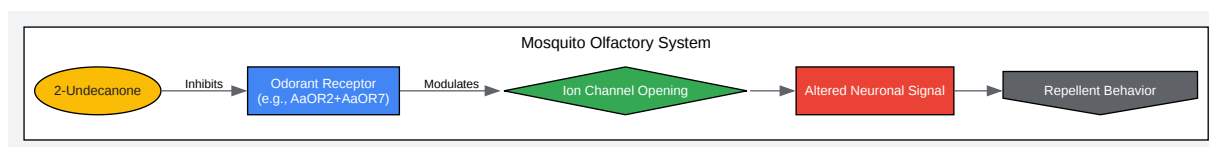
Biological Activity and Signaling Pathways

2-Undecanone exhibits notable biological activities, primarily as an insect repellent and a modulator of the innate immune response.

Insect Repellent Activity

2-Undecanone is an effective insect repellent, particularly against mosquitoes. Its mechanism of action involves the modulation of odorant receptors (ORs) in insects.

Signaling Pathway of Insect Repellency: 2-Undecanone interacts with the olfactory system of insects, leading to a repellent behavioral response. In the mosquito *Aedes aegypti*, it has been shown to strongly inhibit the odorant-induced responses of the AaOR2+AaOR7 receptor complex, which is sensitive to the attractant indole.^[15] Conversely, it only slightly inhibits the AaOR8+AaOR7 receptor, which responds to the host cue (R)-(-)-1-octen-3-ol.^[15] This selective inhibition of specific odorant receptors disrupts the insect's ability to locate hosts or oviposition sites, resulting in a repellent effect.



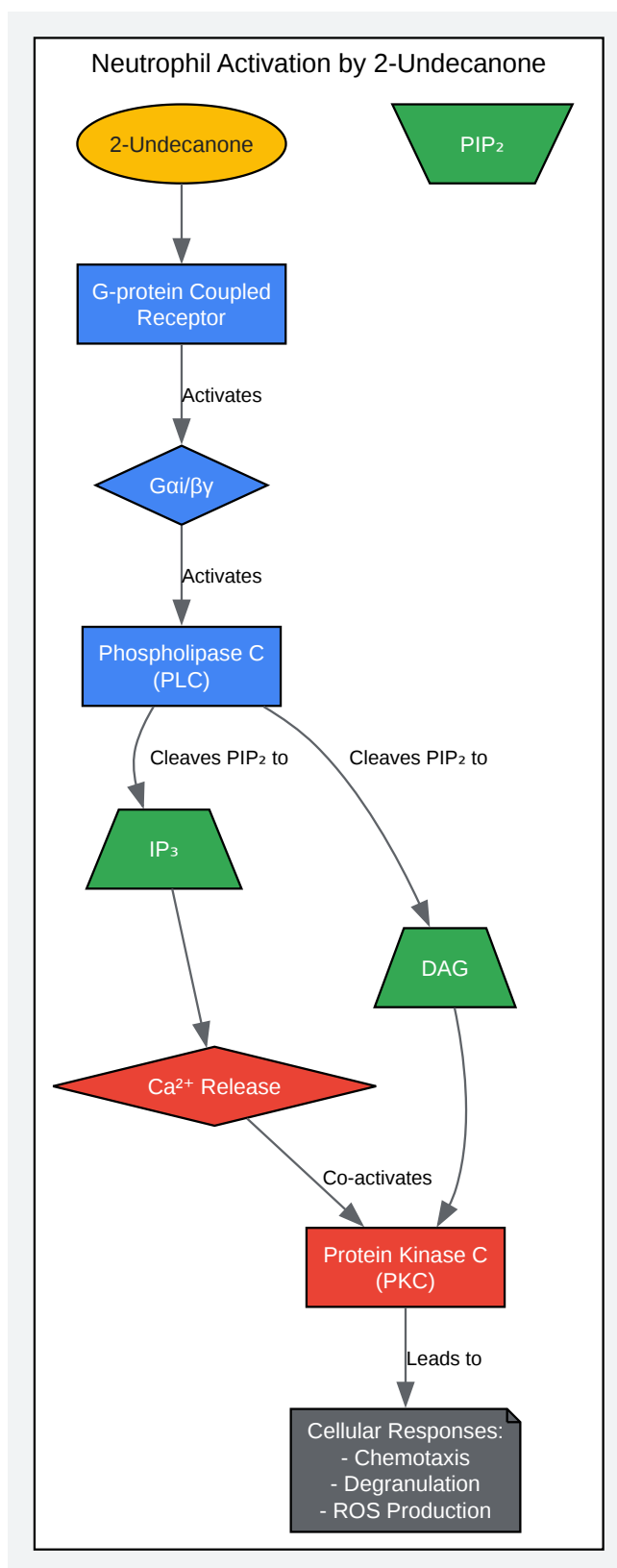
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Caption: Mechanism of 2-Undecanone as an insect repellent.

Modulation of Neutrophil Activity

Recent studies have shown that 2-Undecanone, a metabolite produced by the bacterium *Pseudomonas aeruginosa*, can modulate the activity of neutrophils, a key component of the innate immune system.

Signaling Pathway in Neutrophils: 2-Undecanone activates neutrophils through a Gαi-phospholipase C (PLC) signaling pathway.[16][17] This activation leads to several cellular responses, including chemotactic migration, degranulation, and the generation of reactive oxygen species (ROS).[16][17] The activation of PLC results in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). PKC, in turn, can phosphorylate various downstream targets, including components of the NADPH oxidase complex, leading to ROS production.



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Caption: 2-Undecanone-induced neutrophil activation pathway.

Conclusion

2-Undecanone is a naturally occurring ketone with a rich history and a diverse range of applications. Its well-characterized physicochemical properties, established synthetic routes, and interesting biological activities make it a compound of significant interest to researchers in various fields. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for scientists and professionals working in drug development, flavor and fragrance chemistry, and chemical ecology. Further research into the specific molecular interactions of 2-Undecanone with its biological targets will likely unveil new applications and a deeper understanding of its versatile functions.

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